Cas no 947012-80-8 (2-(6-chloro-1-benzofuran-3-yl)acetic acid)

2-(6-Chloro-1-benzofuran-3-yl)acetic acid is a chlorinated benzofuran derivative with a carboxylic acid functional group, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its benzofuran core structure is of particular interest due to its potential biological activity, often explored in the development of therapeutic agents. The chloro substituent at the 6-position enhances its reactivity, enabling selective modifications for further derivatization. This compound is valued for its stability, high purity, and compatibility with a range of coupling and functionalization reactions. Its well-defined structure and consistent performance make it a reliable choice for applications in medicinal chemistry and material science.
2-(6-chloro-1-benzofuran-3-yl)acetic acid structure
947012-80-8 structure
Product Name:2-(6-chloro-1-benzofuran-3-yl)acetic acid
CAS No:947012-80-8
MF:C10H7ClO3
MW:210.613782167435
CID:4666841
Update Time:2025-06-12

2-(6-chloro-1-benzofuran-3-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(6-chloro-1-benzofuran-3-yl)acetic Acid
    • 2-(6-chloro-1-benzofuran-3-yl)acetic acid
    • Inchi: 1S/C10H7ClO3/c11-7-1-2-8-6(3-10(12)13)5-14-9(8)4-7/h1-2,4-5H,3H2,(H,12,13)
    • InChI Key: RMJOWIRZNLSJGG-UHFFFAOYSA-N
    • SMILES: O1C2=CC(Cl)=CC=C2C(CC(O)=O)=C1

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Additional information on 2-(6-chloro-1-benzofuran-3-yl)acetic acid

2-(6-Chloro-1-benzofuran-3-yl)acetic Acid: An Overview of Its Properties, Applications, and Recent Research

2-(6-Chloro-1-benzofuran-3-yl)acetic acid (CAS No. 947012-80-8) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique benzofuran core and chloro substituent, exhibits a range of biological activities that make it a valuable candidate for various therapeutic applications.

The chemical structure of 2-(6-chloro-1-benzofuran-3-yl)acetic acid is defined by a benzofuran ring system with a chlorine atom at the 6-position and an acetic acid group attached to the 3-position. This structural arrangement imparts specific physicochemical properties that are crucial for its biological activity. The compound is a white crystalline solid with a molecular weight of 240.71 g/mol and a melting point of approximately 155°C.

In terms of solubility, 2-(6-chloro-1-benzofuran-3-yl)acetic acid is moderately soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO), but it has limited solubility in water. This property is important for its use in various experimental settings, including in vitro assays and in vivo studies.

The biological activities of 2-(6-chloro-1-benzofuran-3-yl)acetic acid have been extensively studied, revealing its potential as an anti-inflammatory agent, an antioxidant, and a modulator of various signaling pathways. Recent research has highlighted its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that the compound may have therapeutic potential in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, 2-(6-chloro-1-benzofuran-3-yl)acetic acid has been shown to possess potent antioxidant activity. Studies have demonstrated that it can effectively scavenge reactive oxygen species (ROS), which are known to contribute to cellular damage and oxidative stress. This property makes it a promising candidate for the prevention and treatment of oxidative stress-related conditions such as neurodegenerative diseases and cardiovascular disorders.

The mechanism of action of 2-(6-chloro-1-benzofuran-3-yl)acetic acid involves multiple pathways. One key mechanism is its ability to modulate the expression of genes involved in inflammation and oxidative stress. For instance, it has been shown to downregulate the expression of nuclear factor-kappa B (NF-κB), a transcription factor that plays a central role in the regulation of inflammatory responses. Additionally, the compound can activate nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant genes.

Clinical trials are currently underway to evaluate the safety and efficacy of 2-(6-chloro-1-benzofuran-3-yl)acetic acid in various therapeutic contexts. Preliminary results from phase I trials have indicated that the compound is well-tolerated at therapeutic doses, with no significant adverse effects reported. These findings are encouraging and suggest that further clinical development is warranted.

Beyond its therapeutic applications, 2-(6-chloro-1-benzofuran-3-yl)acetic acid has also found use in chemical synthesis and as a building block for the development of new compounds. Its unique structural features make it an attractive starting material for the synthesis of more complex molecules with diverse biological activities.

In conclusion, 2-(6-chloro-1-benzofuran-3-yl)acetic acid (CAS No. 947012-80-8) is a multifunctional compound with significant potential in both research and clinical settings. Its anti-inflammatory, antioxidant, and gene modulation properties make it a valuable tool for understanding and treating various diseases. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic applications, further solidifying its importance in the field of medicinal chemistry.

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